4-Methoxy-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide
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Overview
Description
4-Methoxy-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in various fields of research, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 4-Methoxy-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-methoxybenzohydrazide and 2-methoxy-5-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.
Chemical Reactions Analysis
4-Methoxy-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
4-Methoxy-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of 4-Methoxy-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. In biological systems, it may interact with enzymes or DNA, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
4-Methoxy-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide can be compared with other hydrazone derivatives such as:
4-Hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide: This compound also acts as a corrosion inhibitor but has different functional groups that may affect its efficiency and mechanism of action.
4-Methoxy-N’-(2-methoxybenzylidene)benzohydrazide: Similar in structure but lacks the nitro group, which can influence its reactivity and applications.
These comparisons highlight the unique properties of 4-Methoxy-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide, such as its specific functional groups that contribute to its diverse applications.
Properties
Molecular Formula |
C16H15N3O5 |
---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
4-methoxy-N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H15N3O5/c1-23-14-6-3-11(4-7-14)16(20)18-17-10-12-9-13(19(21)22)5-8-15(12)24-2/h3-10H,1-2H3,(H,18,20)/b17-10+ |
InChI Key |
ULKGRZQSKITGFK-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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